molecular formula C19H24F2N4O3S B14950991 4-cyclopentyl-3-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-3-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B14950991
M. Wt: 426.5 g/mol
InChI Key: UDKBYRAVPYOIBZ-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a difluorobenzenesulfonyl group, and a piperidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclopentyl and difluorobenzenesulfonyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: This step may involve alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Attachment of the Difluorobenzenesulfonyl Group: This can be done through sulfonylation reactions using difluorobenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or sulfonyl groups using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-CYCLOPENTYL-3-[1-(2,5-DIFLUOROBENZENESULFONYL)PIPERIDIN-4-YL]-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: can be compared with other triazole derivatives and sulfonyl-containing compounds.

Uniqueness

  • The presence of both the cyclopentyl and difluorobenzenesulfonyl groups makes this compound unique compared to other triazole derivatives. These groups contribute to its distinct chemical properties and potential applications.

Properties

Molecular Formula

C19H24F2N4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

4-cyclopentyl-5-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C19H24F2N4O3S/c1-23-19(26)25(15-4-2-3-5-15)18(22-23)13-8-10-24(11-9-13)29(27,28)17-12-14(20)6-7-16(17)21/h6-7,12-13,15H,2-5,8-11H2,1H3

InChI Key

UDKBYRAVPYOIBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)C4CCCC4

Origin of Product

United States

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